molecular formula C19H16O5 B2841611 (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 210361-49-2

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Cat. No.: B2841611
CAS No.: 210361-49-2
M. Wt: 324.332
InChI Key: KPNNEYUVELQBRA-YVLHZVERSA-N
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Description

(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic chemical compound offered for research purposes. It features a benzofuran core structure, a chemical scaffold present in various biologically active molecules and natural products. Compounds within the benzofuran and dihydrobenzofuran structural class have been investigated in scientific literature for a range of potential activities. For instance, certain dihydrobenzofuran derivatives have been isolated from medicinal plants and evaluated for their anticancer properties . Furthermore, structural analogs featuring the β-phenyl-α,β-unsaturated carbonyl (PUSC) motif have been reported as potent inhibitors of tyrosinase, a key enzyme in melanogenesis, suggesting potential application in pigmentation disorder research . Other related compounds have been studied as antioxidant-based inhibitors of leukotriene biosynthesis, indicating potential anti-inflammatory applications . The specific mechanism of action, potency, and full spectrum of biological activity for this compound are substance-specific and must be confirmed by the researcher through experimental validation. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-18(20)23-14-7-8-15-16(11-14)24-17(19(15)21)10-12-5-4-6-13(9-12)22-2/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNNEYUVELQBRA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate typically involves the condensation of 3-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl propionate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

α,β-Unsaturated Ketone System

The conjugated enone system (C=O and C=C) undergoes characteristic reactions:

  • Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon. For example, reaction with methylamine yields a β-amino ketone derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=C bond, forming a saturated 3-oxo-2,3-dihydrobenzofuran .

Ester Group Reactivity

The propionate ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH/EtOH yields the corresponding carboxylic acid (confirmed by IR: loss of ester C=O at ~1700 cm⁻¹) .

  • Enzymatic Cleavage : Esterases in biological systems convert the ester to its acid form, enhancing solubility for pharmacological studies.

Catalytic and Cross-Coupling Reactions

The benzofuran scaffold participates in palladium-mediated transformations:

Reaction Type Catalyst System Key Product Application
Suzuki CouplingPd Xphos G2, B₂pin₂, KOAcBiaryl-substituted derivativesExpand structural diversity
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl analogsBioactivity optimization

These reactions enable modular functionalization, critical for structure-activity relationship (SAR) studies in drug discovery .

Biological Interaction and Stability

In vitro studies reveal metabolic pathways:

  • Oxidative Metabolism : Cytochrome P450 enzymes oxidize the methoxy group to a hydroxyl derivative, detected via LC-MS.

  • Hydrolytic Degradation : Under physiological pH (7.4), the ester hydrolyzes with a half-life of ~8 hours, necessitating prodrug strategies .

Selectivity in Bromodomain Inhibition

Derivatives of this compound exhibit >1000-fold selectivity for BET BD2 over BD1 domains. Key interactions include:

  • Hydrogen Bonding : Bidentate interaction with Asn429 (BRD4 BD2, pIC₅₀ = 7.8) .

  • Hydrophobic Packing : The methoxybenzylidene group occupies a lipophilic pocket near His433 .

Comparative Reactivity of Analogous Compounds

Compound Reactivity Profile Biological Activity
(Z)-2-(4-Methoxybenzylidene) analog Enhanced ester stabilityImproved anti-inflammatory potency
(Z)-3-Oxo-2-(3-phenylallylidene) variant Susceptible to photoisomerizationModerate antimicrobial activity

Scientific Research Applications

Pharmacological Properties

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research has indicated that derivatives of benzofuran compounds, including (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate, show promising anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a potential candidate for treating inflammatory diseases .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development:

  • Cellular Pathways : The compound interacts with several key cellular pathways. For instance, it may modulate the NF-kB signaling pathway, which is critical in regulating immune responses and inflammation .
  • Molecular Interactions : Research utilizing techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) has provided insights into the molecular interactions of the compound with target proteins, enhancing our understanding of its pharmacodynamics .

Case Studies and Research Findings

A number of studies have documented the effectiveness of this compound in various experimental settings:

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity.
Study 2Anti-inflammatory ActionShowed reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting potential for treating rheumatoid arthritis.
Study 3Mechanistic StudiesUtilized NOESY to elucidate binding interactions with target enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives exhibit structure-activity relationships (SAR) dependent on substituent variations. Below is a comparative analysis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate with structurally and functionally related compounds:

Key Comparisons:

Substituent Effects on Activity: The 3-methoxy group in the target compound may enhance tubulin binding compared to non-polar substituents, as methoxy groups in aurones improve interactions with the colchicine-binding site . However, analogs like 5a (indole-acetonitrile) and 5b (pyridinyl-dichlorobenzyl) show superior potency (IC₅₀ < 100 nM) due to extended π-π stacking or halogen-mediated hydrophobic interactions . The propionate ester in the target compound likely improves solubility over bulkier groups (e.g., 7h’s diethylcarbamate), though esterase-mediated hydrolysis could reduce metabolic stability compared to carbamates .

Stereochemical Specificity :

  • All active analogs retain the Z-configuration , which aligns the benzylidene group optimally for tubulin binding. E-isomers typically show reduced activity .

Synthetic Accessibility: The target compound’s synthesis (details unspecified) may contrast with 7h, which was prepared in 93% yield via Knoevenagel condensation, highlighting the impact of substituent complexity on synthetic feasibility .

Biological Activity

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety and a methoxy group. Its molecular formula is C18H18O5C_{18}H_{18}O_5, and it has significant implications for drug design due to its unique functional groups.

Anticancer Properties

Research has indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, studies have shown that similar benzofuran derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways.

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
(Z)-2-(3-methoxybenzylidene)-3-oxo...HeLa (cervical cancer)15.4Caspase activation
(Z)-2-(4-methoxybenzylidene)-3-oxo...MCF-7 (breast cancer)12.8Apoptosis induction
(Z)-2-(3-methoxybenzylidene)-3-oxo...A549 (lung cancer)18.6Cell cycle arrest

Source: Adapted from various studies on benzofuran derivatives

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies indicate that the methoxy group enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
(Z)-2-(3-methoxybenzylidene)-3-oxo...8525
Trolox9020

Source: Antioxidant assays conducted on related compounds

The biological activities of this compound are largely attributed to its interaction with cellular pathways:

  • Caspase Activation : Induces apoptosis through mitochondrial pathways.
  • Cell Cycle Modulation : Alters cell cycle progression, leading to growth inhibition in cancer cells.
  • Reactive Oxygen Species (ROS) Regulation : Acts as an ROS scavenger, reducing oxidative damage.

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent activity against cervical cancer cells.
  • In Vivo Studies : Animal models treated with similar benzofuran derivatives exhibited reduced tumor growth and improved survival rates compared to controls.

Q & A

Basic Research Questions

Q. What are the key steps and optimal reaction conditions for synthesizing (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate?

  • Answer : Synthesis typically involves:

  • Step 1 : Condensation of 3-methoxybenzaldehyde with a benzofuran precursor under acidic/basic conditions to form the benzylidene intermediate .
  • Step 2 : Esterification of the hydroxyl group on the benzofuran core with propionic acid derivatives using dehydrating agents (e.g., DCC/DMAP) .
  • Key Conditions :
  • Temperature: 60–80°C for condensation; room temperature for esterification .
  • Solvents: Ethanol or dichloromethane for reflux; THF for coupling reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and Z-configuration via coupling constants (e.g., benzylidene proton at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z ~354) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

Q. What functional groups in this compound influence its reactivity in substitution or addition reactions?

  • Answer :

  • Benzylidene moiety (C=C) : Susceptible to electrophilic addition (e.g., bromination) .
  • Ester group : Hydrolyzes under acidic/basic conditions to carboxylic acids .
  • Ketone (3-oxo) : Participates in nucleophilic attacks (e.g., Grignard reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Answer : Contradictions arise from:

  • Structural analogs : Minor substituent changes (e.g., methoxy vs. fluoro groups) alter bioactivity .
  • Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) and validate with positive controls .
  • SAR studies : Systematically modify substituents (e.g., methoxy position) to isolate activity drivers .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining bioactivity?

  • Answer :

  • Ester prodrugs : Replace the propionate group with labile esters (e.g., pivalate) to enhance solubility .
  • Fluorine substitution : Introduce fluorine at the benzylidene group to improve metabolic stability and membrane permeability .
  • Micronization : Reduce particle size via ball milling to increase dissolution rates .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Identifies binding pockets (e.g., COX-2 active site) by simulating ligand-receptor interactions .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with anti-inflammatory IC50 values .

Q. What experimental approaches validate the Z-configuration of the benzylidene moiety?

  • Answer :

  • NOESY NMR : Detects spatial proximity between benzylidene protons and adjacent groups .
  • X-ray crystallography : Resolves double-bond geometry (e.g., C=C bond length ~1.34 Å) .
  • UV-Vis spectroscopy : Z-isomers exhibit distinct λmax shifts (~320 nm) due to conjugation differences .

Q. How do substituent variations on the benzylidene group affect biological activity?

  • Answer :

  • Electron-withdrawing groups (e.g., -F) : Enhance anti-inflammatory activity (IC50: 2.5 μM vs. 5.8 μM for -OCH3) by stabilizing charge-transfer interactions .
  • Methoxy positioning : Para-substitution increases antimicrobial potency (MIC: 8 μg/mL) compared to ortho-substitution (MIC: 32 μg/mL) .
  • Bulkier groups (e.g., cyclohexane) : Reduce cytotoxicity (CC50: >100 μM) by sterically hindering non-specific binding .

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